molecular formula C24H27NO2 B15024190 cyclohexyl{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methanone

cyclohexyl{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methanone

Cat. No.: B15024190
M. Wt: 361.5 g/mol
InChI Key: WDJHWQAJZGVVGL-UHFFFAOYSA-N
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Description

3-CYCLOHEXANECARBONYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which combines a cyclohexanecarbonyl group with an indole moiety, linked by a 2-(2-methylphenoxy)ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXANECARBONYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the 2-(2-methylphenoxy)ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXANECARBONYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions include various substituted indoles, alcohol derivatives, and indole-2,3-diones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-CYCLOHEXANECARBONYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    2-Methylindole: A simpler indole derivative with various industrial applications.

Uniqueness

3-CYCLOHEXANECARBONYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

cyclohexyl-[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]methanone

InChI

InChI=1S/C24H27NO2/c1-18-9-5-8-14-23(18)27-16-15-25-17-21(20-12-6-7-13-22(20)25)24(26)19-10-3-2-4-11-19/h5-9,12-14,17,19H,2-4,10-11,15-16H2,1H3

InChI Key

WDJHWQAJZGVVGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4

Origin of Product

United States

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